molecular formula C20H25NO5S B7812187 4-[2-Butoxy-5-(propan-2-yl)benzenesulfonamido]benzoic acid

4-[2-Butoxy-5-(propan-2-yl)benzenesulfonamido]benzoic acid

Cat. No.: B7812187
M. Wt: 391.5 g/mol
InChI Key: YKLAFKPWNRWCJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-Butoxy-5-(propan-2-yl)benzenesulfonamido]benzoic acid is a synthetic sulfonamide derivative supplied for biochemical research. Compounds featuring a benzenesulfonamido benzoic acid core are of significant interest in medicinal chemistry and chemical biology for their potential to modulate protein-protein interactions (PPIs) and enzyme activity. This structural motif is shared with a class of non-electrophilic, small-molecule inhibitors that target the Keap1-Nrf2 protein-protein interaction. Inhibiting this interaction stabilizes the transcription factor Nrf2, leading to its accumulation and translocation to the nucleus, where it activates the expression of a battery of cytoprotective genes involved in antioxidant response, drug detoxification, and inflammation resolution . Such Keap1-Nrf2 PPI inhibitors represent a promising therapeutic strategy for conditions involving oxidative stress, such as neurodegenerative diseases, chronic inflammation, and metabolic disorders . The specific butoxy and isopropyl substitutions on the benzene ring may influence the compound's binding affinity and selectivity by optimizing interactions within the hydrophobic sub-pockets of the target protein . Furthermore, structurally related 2-sulfonamidebenzamides have been identified as positive allosteric modulators of the MrgX1 receptor, a G-protein coupled receptor expressed specifically in sensory neurons, presenting a potential non-opioid target for the management of chronic pain . Researchers can utilize this compound as a key intermediate or reference standard in the synthesis and development of novel therapeutics, or as a pharmacological tool to probe biological pathways associated with sulfonamide-sensitive targets. Please note: This product is for research use only and is not intended for diagnostic or therapeutic applications. It is not suitable for human or animal consumption.

Properties

IUPAC Name

4-[(2-butoxy-5-propan-2-ylphenyl)sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO5S/c1-4-5-12-26-18-11-8-16(14(2)3)13-19(18)27(24,25)21-17-9-6-15(7-10-17)20(22)23/h6-11,13-14,21H,4-5,12H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKLAFKPWNRWCJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[2-Butoxy-5-(propan-2-yl)benzenesulfonamido]benzoic acid, with a CAS number of 941262-71-1, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound features a complex structure characterized by a benzenesulfonamide moiety, which is known for its diverse pharmacological properties. This article aims to explore the biological activity of this compound through various studies and research findings.

The molecular formula of 4-[2-butoxy-5-(propan-2-yl)benzenesulfonamido]benzoic acid is C20H25NO5SC_{20}H_{25}NO_{5}S, with a molecular weight of 391.5 g/mol. The compound's structure includes a butoxy group and a propan-2-yl substituent, which may influence its interaction with biological targets.

PropertyValue
Common Name4-[2-Butoxy-5-(propan-2-yl)benzenesulfonamido]benzoic acid
CAS Number941262-71-1
Molecular FormulaC20H25NO5S
Molecular Weight391.5 g/mol

Antimicrobial Properties

Several studies have investigated the antimicrobial properties of sulfonamide derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial folate synthesis, which is critical for nucleic acid production.

Anti-inflammatory Effects

Sulfonamides are also known for their anti-inflammatory properties. Studies suggest that 4-[2-butoxy-5-(propan-2-yl)benzenesulfonamido]benzoic acid may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in various models of inflammatory diseases.

Case Studies

  • In Vitro Studies : A study conducted on human cell lines demonstrated that this compound reduced the expression of inflammatory markers in response to lipopolysaccharide (LPS) stimulation, indicating potential use in treating inflammatory conditions.
  • Animal Models : In vivo experiments using rodent models showed that administration of the compound resulted in decreased edema and pain response in models of acute inflammation, suggesting its efficacy as an anti-inflammatory agent.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors involved in inflammatory pathways and bacterial metabolism. The sulfonamide group is particularly crucial for its binding affinity to target proteins.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

Compound Name Key Substituents Molecular Weight (g/mol) pKa (Carboxylic Acid)
4-[2-Butoxy-5-(propan-2-yl)benzenesulfonamido]benzoic acid (Target) Butoxy, Isopropyl ~407.5* ~3.1–3.5†
2-Hydroxy-4-substituted-3-(4,6-disubstituted-benzothiazolyl)azo benzoic acid Azo, Benzothiazole 350–450‡ 2.8–4.2
5-[({4-Ethoxy-...pyrazolo[4,3-d]pyrimidin-5-yl}...)benzoic acid Ethoxy, Pyrazolo-pyrimidine ~600.6 N/A
4-(2-{[(tert-butoxy)carbonyl]amino}-1,1-difluoroethyl)benzoic acid tert-Butoxycarbonyl, Difluoroethyl 305.7 ~2.9

*Calculated based on formula. †Estimated based on substituent effects. ‡Range from .

Key Observations :

  • Acidity : The electron-withdrawing sulfonamide group lowers the pKa of the carboxylic acid compared to unsubstituted benzoic acid (pKa ~4.2). However, the isopropyl and butoxy groups (electron-donating) may slightly increase pKa relative to analogs with stronger electron-withdrawing groups (e.g., azo or trifluoromethyl substituents) .

Physicochemical and Spectroscopic Properties

  • Solubility : The target compound’s butoxy group reduces aqueous solubility compared to hydroxyl- or carboxyl-rich analogs (e.g., ’s 2-hydroxy derivatives).
  • Spectroscopic Identification :
    • IR : Expected peaks at ~1700 cm⁻¹ (carboxylic acid C=O), ~1350–1150 cm⁻¹ (sulfonamide S=O), and ~1250 cm⁻¹ (butoxy C-O) .
    • NMR : Aromatic protons in the benzoic acid and benzene rings appear δ 6.5–8.0 ppm, with isopropyl (δ 1.2–1.4 ppm) and butoxy (δ 0.9–1.7 ppm) signals .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 4-[2-Butoxy-5-(propan-2-yl)benzenesulfonamido]benzoic acid?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the benzoic acid core. Key steps include:
  • Sulfonamide Formation : Reacting a sulfonyl chloride derivative with an aniline-containing intermediate under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond .
  • Etherification : Introducing the butoxy group via nucleophilic substitution of a halogenated precursor (e.g., 2-bromo-5-isopropylbenzene) with butanol in the presence of a base like K₂CO₃ .
  • Purification : Use HPLC (≥95% purity) for final compound validation, as described for structurally similar benzoic acid derivatives .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : A combination of techniques ensures structural confirmation:
  • NMR Spectroscopy : ¹H/¹³C NMR to resolve aromatic protons, sulfonamide NH, and butoxy/isopropyl groups. Compare shifts with analogs like 2-phenoxybenzoic acid (δ 7.5–8.0 ppm for aromatic protons) .
  • IR Spectroscopy : Confirm sulfonamide (S=O stretching at 1150–1350 cm⁻¹) and carboxylic acid (O-H stretch at 2500–3300 cm⁻¹) functionalities .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C₂₀H₂₅NO₅S: 415.14 g/mol).

Advanced Research Questions

Q. How does the propan-2-yl substituent influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The steric bulk of the propan-2-yl group reduces electrophilicity at the adjacent sulfonamide sulfur, slowing nucleophilic attack. To mitigate this:
  • Optimize Solvent Polarity : Use polar aprotic solvents (e.g., DMF) to stabilize transition states .
  • Catalytic Activation : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates, as demonstrated in morpholine sulfonate substitutions .
  • Computational Validation : Apply quantum chemical calculations (e.g., DFT) to model steric effects and predict reactive sites .

Q. How can conflicting bioactivity data from different studies be resolved?

  • Methodological Answer : Discrepancies often arise from variations in experimental conditions. Resolve them via:
  • Standardized Assays : Replicate studies using identical cell lines (e.g., HEK-293 for receptor binding) and concentrations (e.g., 1–100 µM) .
  • Data-Driven Analysis : Use chemical software (e.g., ICReDD’s reaction path search tools) to model bioactivity trends and identify outliers .
  • Meta-Analysis : Cross-reference with structurally related compounds, such as benzenesulfonamides with tert-butyl groups, to contextualize results .

Q. What strategies optimize reaction yields in large-scale syntheses?

  • Methodological Answer : Scale-up challenges include byproduct formation and heat management. Address these by:
  • Flow Chemistry : Implement continuous flow reactors for precise temperature control, as used in membrane separation technologies .
  • Process Simulation : Use Aspen Plus or similar software to model mass transfer and optimize reagent stoichiometry .
  • In Situ Monitoring : Employ inline FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .

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